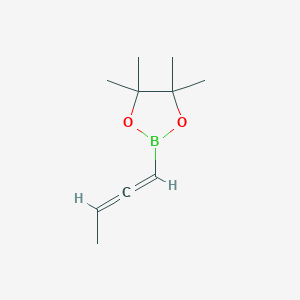

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms. This compound is of significant interest in organic synthesis due to its unique reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene can be synthesized through various methods. One common approach involves the reaction of 1,2-butadiene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene undergoes various types of chemical reactions, including:

Hydroboration: This reaction involves the addition of boron-hydrogen bonds across carbon-carbon multiple bonds.

Common Reagents and Conditions:

Hydroboration: Typically requires pinacolborane and a transition metal catalyst such as palladium or rhodium.

Borylation: Often uses bis(pinacolato)diboron or pinacolborane in the presence of a palladium or copper catalyst.

Major Products:

Hydroboration: Produces organoboron compounds that can be further functionalized.

Borylation: Yields aryl or alkyl boronates, which are valuable intermediates in organic synthesis.

Applications De Recherche Scientifique

Applications in Organic Chemistry

- Cross-Coupling Reactions

-

Polymer Synthesis

- The compound is utilized in the synthesis of conjugated polymers. For instance, it has been employed to create luminescent materials through polymerization processes involving carbazole units . These polymers exhibit promising properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Synthesis of Boron-Doped Materials

Applications in Materials Science

- Luminescent Materials

- Organic Electronics

Case Studies

Mécanisme D'action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene involves the formation of boron-carbon bonds through hydroboration or borylation reactions. These reactions are typically catalyzed by transition metals, which facilitate the addition of boron-containing groups to organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparaison Avec Des Composés Similaires

Pinacolborane: Another boron-containing compound used in hydroboration reactions.

Bis(pinacolato)diboron: Commonly used in borylation reactions.

Catecholborane: Used in hydroboration and other boron-related reactions.

Uniqueness: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is unique due to its stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to undergo both hydroboration and borylation reactions provides versatility in the preparation of various organoboron compounds .

Activité Biologique

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is a compound of significant interest in the field of organic chemistry and medicinal applications. Its unique structural features allow it to participate in various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a dioxaborolane moiety that contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.

- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels in cells, which is crucial for signaling pathways and cellular responses to stress.

- Cell Proliferation : Studies indicate that this compound can affect cell proliferation rates in certain cancer cell lines, suggesting potential anti-cancer properties.

Case Studies

- Antitumor Activity : A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values were determined to be in the low micromolar range for several tested lines (e.g., MCF-7 breast cancer cells) .

- Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial activity against various bacterial strains. A minimum inhibitory concentration (MIC) assay showed effectiveness against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Data Tables

Propriétés

InChI |

InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6,8H,1-5H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJVYDQOQJSPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C=CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.